
Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a complex organic compound. It is a derivative of acetophenone, which is an aromatic ketone. This compound is characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the aromatic ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The mixture is then cooled, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and crystallizers helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of resins, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, altering their permeability and affecting cellular processes. This compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: The parent compound, simpler in structure and used widely in organic synthesis.
Propiophenone, β-dimethylamino-: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Uniqueness
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with biological membranes and enzymes makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
20808-93-9 |
|---|---|
Formule moléculaire |
C13H20ClNO3 |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
2-(2-acetyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(15)12-6-5-11(16-4)9-13(12)17-8-7-14(2)3;/h5-6,9H,7-8H2,1-4H3;1H |
Clé InChI |
LDARLWHKGPYHTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)
![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
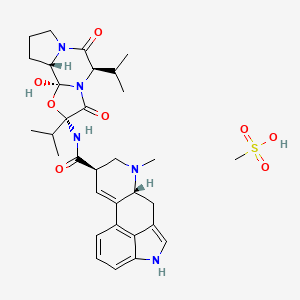
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
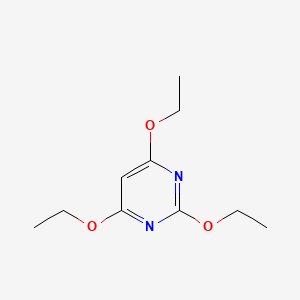
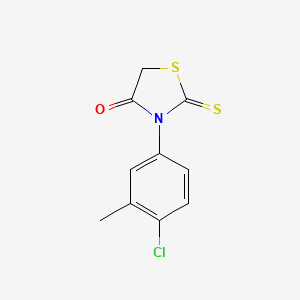
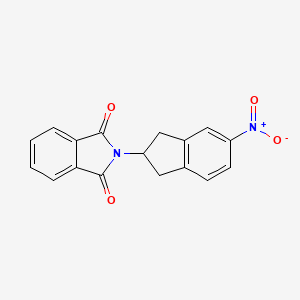



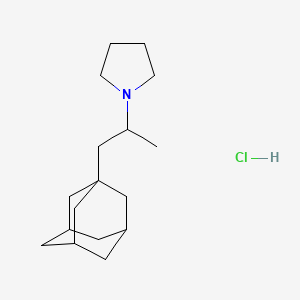
![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
